1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro-
Description
1H-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro- is a bicyclic heterocyclic compound featuring a fused pyrrole-pyridine core with partial saturation at the 2,3-positions and a hydroxymethyl (-CH₂OH) substituent at position 4. This structural motif is significant in medicinal chemistry due to its resemblance to bioactive indole and azaindole scaffolds, which are prevalent in kinase inhibitors and other therapeutic agents .
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-6-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h3-4,9,11H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPHBWDDAXXGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194869-43-6 | |
| Record name | {1H,2H,3H-pyrrolo[3,2-b]pyridin-6-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable pyrrole precursor can lead to the formation of the desired compound. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects. The compound may also interact with receptors on the cell surface, modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Pyrrolopyridine Derivatives
Key Observations:
Functional Group Impact: The 6-hydroxymethyl group in the target compound introduces hydrogen-bonding capability, distinguishing it from analogs like 6-methyl (hydrophobic) or 6-amine (nucleophilic) derivatives . This property may enhance interactions with biological targets, such as enzymes or receptors.
Synthetic Utility :
- Boronic ester derivatives (e.g., 1H-pyrrolo[3,2-b]pyridine-6-boronic acid pinacol ester) are pivotal in cross-coupling reactions for constructing complex molecules, whereas the hydroxymethyl group in the target compound could serve as a site for further oxidation or conjugation .
Pharmacological Relevance :
- Pyrrolo[2,3-b]pyridine derivatives (e.g., 6-methyl variant) exhibit kinase inhibitory activity, suggesting that the target compound’s dihydro core and polar substituents might modulate selectivity or potency in analogous pathways .
Biological Activity
1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- features a fused pyrrole and pyridine ring system. Its molecular formula is with a molecular weight of approximately 150.18 g/mol. The structure contributes to its distinct chemical properties and biological activities.
Biological Activity
Mechanism of Action
The biological activity of 1H-Pyrrolo[3,2-b]pyridine-6-methanol primarily involves its interaction with various biological targets. Research indicates that this compound can inhibit specific enzymes and receptors:
- Enzyme Inhibition : It has been shown to inhibit the activity of TNIK (TRAF2 and NCK-interacting kinase), with some derivatives exhibiting IC50 values lower than 1 nM. This suggests a potent inhibitory effect on pathways involving IL-2 secretion, which is crucial for T-cell activation and proliferation .
- Receptor Modulation : The compound may also modulate fibroblast growth factor receptors (FGFR), which are implicated in various cancers and developmental processes .
In Vitro Studies
Several studies have investigated the biological effects of 1H-Pyrrolo[3,2-b]pyridine-6-methanol:
- TNIK Inhibition : A study demonstrated that compounds derived from the pyrrolo[3,2-b]pyridine scaffold showed significant inhibition of TNIK, leading to reduced IL-2 secretion in T-cells . This highlights the potential for developing anti-cancer therapies targeting this pathway.
- Cell Proliferation : In vitro assays indicated that the compound could inhibit cell proliferation in specific cancer cell lines, suggesting its utility as an anticancer agent .
Comparative Studies
To understand its biological uniqueness, comparisons were made with similar compounds:
| Compound Name | Biological Activity | IC50 (nM) |
|---|---|---|
| 1H-Pyrrolo[3,2-b]pyridine-6-methanol | TNIK inhibitor | <1 |
| 1H-Pyrrolo[2,3-b]pyridine | Moderate TNIK inhibition | >10 |
| 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one | Anticancer activity | Variable |
This table illustrates that while other pyrrolopyridine derivatives also exhibit biological activity, 1H-Pyrrolo[3,2-b]pyridine-6-methanol demonstrates superior potency as a TNIK inhibitor.
Case Study 1: Cancer Therapeutics
In an experimental setup targeting cancer cell lines, researchers synthesized a series of derivatives based on the pyrrolo[3,2-b]pyridine scaffold. These derivatives were evaluated for their ability to inhibit cell growth and induce apoptosis. The most promising candidates exhibited significant cytotoxicity against various cancer types while maintaining selectivity for tumor cells over normal cells.
Case Study 2: Autoimmune Disorders
Another study explored the potential of this compound in treating autoimmune disorders by modulating T-cell responses. The results indicated that specific derivatives could effectively reduce IL-2 levels in activated T-cells, providing a basis for further exploration in therapeutic applications for conditions like rheumatoid arthritis and psoriasis.
Q & A
Q. What are the established synthetic routes for 1H-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro-?
The synthesis typically involves cyclization and functional group modification. A common approach is to start with a pyrrolopyridine scaffold and introduce the methanol group via reduction or substitution. For example, a nitrile group (as in 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile) can be reduced to a primary alcohol using reagents like LiAlH4 or catalytic hydrogenation . The 2,3-dihydro moiety may be introduced via selective hydrogenation of the pyrrole ring under controlled conditions (e.g., H₂/Pd-C in ethanol) . Alternative routes include condensation of aminopyrrole derivatives with formaldehyde derivatives in acidic media .
Q. How is the compound characterized analytically?
Key techniques include:
- NMR : The hydroxyl proton (-CH₂OH) appears as a broad singlet (~1-5 ppm in H NMR), while aromatic protons in the pyrrolopyridine ring resonate between 6.5–8.5 ppm. The 2,3-dihydro structure is confirmed by coupled doublets for the saturated CH₂ groups .
- IR : A strong O-H stretch (~3200–3600 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) are observed .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula (C₈H₁₀N₂O, MW 150.18 g/mol) .
Q. What preliminary biological activities have been reported for this scaffold?
Pyrrolo[3,2-b]pyridine derivatives exhibit kinase inhibition, antitumor, and antiviral activities. For instance, analogs with hydroxyl groups show enhanced solubility and binding to kinase active sites (e.g., EGFR or VEGFR), leading to apoptosis in cancer cell lines . The methanol group may improve pharmacokinetic properties by increasing hydrophilicity .
Advanced Research Questions
Q. How do structural modifications (e.g., 2,3-dihydro saturation) impact bioactivity?
Saturation of the pyrrole ring (2,3-dihydro) reduces aromaticity, potentially altering binding affinity. For example, dihydro derivatives of similar scaffolds show improved metabolic stability compared to fully aromatic analogs but may lose potency against certain kinases due to reduced π-π stacking . Methanol substitution at position 6 enhances hydrogen bonding with target proteins, as seen in kinase inhibition assays .
Q. What mechanistic insights exist for its kinase inhibition?
The compound likely acts as a Type I kinase inhibitor, binding to the ATP pocket. Molecular docking studies suggest the methanol group forms hydrogen bonds with conserved residues (e.g., Lys745 in EGFR), while the pyrrolopyridine core occupies the hydrophobic back pocket. Competitive binding assays (e.g., ADP-Glo™) confirm ATP displacement, with IC₅₀ values in the nanomolar range for optimized derivatives .
Q. What strategies address solubility challenges in in vivo studies?
- Prodrug Design : Esterification of the methanol group (e.g., acetyl or phosphate esters) improves lipophilicity for membrane penetration, with enzymatic cleavage releasing the active form .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) enhances aqueous solubility for intravenous administration .
- Salt Formation : Hydrochloride salts of related dihydro-pyrrolopyridines show 3–5x higher solubility in PBS (pH 7.4) compared to free bases .
Methodological Considerations
Q. How to resolve contradictions in reported biological data?
Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration, cell line variability). Standardize protocols using:
- Consistent ATP Levels : Maintain 1 mM ATP in kinase assays to mimic physiological conditions .
- Orthogonal Assays : Validate cytotoxicity via MTT and clonogenic survival tests to distinguish cytostatic vs. cytotoxic effects .
Q. What computational tools aid in SAR optimization?
- Molecular Dynamics (MD) Simulations : Predict binding stability of dihydro vs. aromatic analogs (e.g., GROMACS or AMBER).
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
